molecular formula C15H8Br2ClN3O5S B13806782 3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 535978-08-6

3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13806782
CAS No.: 535978-08-6
M. Wt: 537.6 g/mol
InChI Key: XFFMWODNQVJMDT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H8Br2ClN3O5S. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzoic acid core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivativesThe final step involves the formation of the carbamothioylamino linkage through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of bromine atoms can yield various substituted benzoic acid derivatives .

Scientific Research Applications

3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitro and chloro groups may play a role in binding to biological molecules, while the bromine atoms could influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the chloro and nitro groups.

    2-Chloro-5-nitrobenzoic acid: Contains the chloro and nitro groups but lacks the bromine atoms.

    3,5-Dibromo-2-chlorobenzoic acid: Contains bromine and chlorine but lacks the nitro group.

Uniqueness

3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, chlorine, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

535978-08-6

Molecular Formula

C15H8Br2ClN3O5S

Molecular Weight

537.6 g/mol

IUPAC Name

3,5-dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Br2ClN3O5S/c16-6-3-9(14(23)24)12(10(17)4-6)19-15(27)20-13(22)8-5-7(21(25)26)1-2-11(8)18/h1-5H,(H,23,24)(H2,19,20,22,27)

InChI Key

XFFMWODNQVJMDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl

Origin of Product

United States

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